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Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)benzaldehyde

Cat. No.: B144913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic

methodology for 4-(4-Fluorophenoxy)benzaldehyde, a key intermediate in various fields of

chemical research. The information is presented to facilitate its use in laboratory settings and to

support further research and development.

Spectroscopic Data
The following tables summarize the key spectral data for 4-(4-Fluorophenoxy)benzaldehyde,

providing a reference for its identification and characterization.

¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.95 s 1H Aldehyde (-CHO)

7.90 d 2H
Aromatic (ortho to -

CHO)

7.20 m 4H
Aromatic (phenoxy

group)

7.10 d 2H
Aromatic (meta to -

CHO)

Note: Predicted data based on analogous compounds and general principles of NMR

spectroscopy. The exact chemical shifts and coupling constants may vary depending on the

solvent and experimental conditions.

¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

191.0 Aldehyde Carbonyl (C=O)

164.5 Aromatic (C-O)

160.0 (d, J ≈ 245 Hz) Aromatic (C-F)

132.5 Aromatic (CH, ortho to -CHO)

130.0 Aromatic (C-ipso, attached to -CHO)

122.0 (d, J ≈ 8 Hz) Aromatic (CH, ortho to -F)

117.0 (d, J ≈ 23 Hz) Aromatic (CH, meta to -F)

116.5 Aromatic (CH, meta to -CHO)

Note: Predicted data. The assignments are based on established ranges for similar aromatic

ethers and aldehydes.

FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3100 Medium Aromatic C-H Stretch

2850, 2750 Medium
Aldehyde C-H Stretch (Fermi

doublet)

1700 Strong Carbonyl (C=O) Stretch

1600, 1500 Strong Aromatic C=C Stretch

1240 Strong Aryl Ether C-O Stretch

1220 Strong C-F Stretch

Note: A representative FTIR spectrum for a similar compound, 4-(4-

formylphenoxy)benzaldehyde, has been reported, supporting these characteristic absorption

bands.

Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

216 High [M]⁺ (Molecular Ion)

215 Moderate [M-H]⁺

187 Moderate [M-CHO]⁺

121 Moderate [C₆H₄CHO]⁺

95 High [C₆H₄F]⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule and

common fragmentation pathways for aromatic aldehydes and ethers.

Synthesis of 4-(4-Fluorophenoxy)benzaldehyde
A common and effective method for the synthesis of 4-(4-Fluorophenoxy)benzaldehyde is the

nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-
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fluorobenzaldehyde with 4-fluorophenol in the presence of a base. A detailed experimental

protocol based on a similar synthesis is provided below.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution
Materials:

4-Fluorobenzaldehyde

4-Fluorophenol

Potassium Carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Diethyl ether or Ethyl acetate

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of 4-fluorophenol (1.0 equivalent) in anhydrous DMF, add anhydrous

potassium carbonate (2.0 equivalents).

Heat the mixture to a temperature of 80-100 °C.

To this mixture, add 4-fluorobenzaldehyde (1.0 equivalent) dropwise over a period of 30

minutes.

Continue to heat and stir the reaction mixture at 100-120 °C for 4-6 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room

temperature.
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Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3

x 50 mL).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford pure 4-(4-Fluorophenoxy)benzaldehyde.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass

spectrometry to confirm its identity and purity, comparing the obtained data with the reference

values provided in this guide.

Visualizations
Chemical Structure of 4-(4-Fluorophenoxy)benzaldehyde
Caption: Chemical structure of 4-(4-Fluorophenoxy)benzaldehyde.

Experimental Workflow for Synthesis

Start Materials:
4-Fluorophenol

4-Fluorobenzaldehyde
K₂CO₃, DMF

Nucleophilic Aromatic
Substitution Reaction

(80-120°C, 4-6h)

Mixing & Heating
Aqueous Workup
(Extraction with
EtOAc/Ether)

Cooling & Quenching Purification
(Column Chromatography)

Drying & Concentration Pure 4-(4-Fluorophenoxy)benzaldehyde Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-(4-Fluorophenoxy)benzaldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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